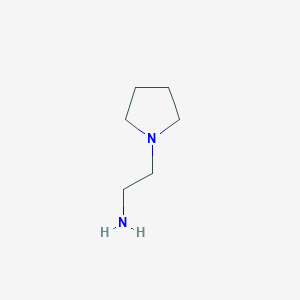

1-(2-Aminoethyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-3-6-8-4-1-2-5-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXNJTBODVGDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064580 | |

| Record name | 1-Pyrrolidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7154-73-6 | |

| Record name | 1-Pyrrolidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7154-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidineethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Aminoethyl)pyrrolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pyrrolidineethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pyrrolidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminoethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PYRROLIDINEETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/076KT5HU06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Aminoethyl)pyrrolidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Aminoethyl)pyrrolidine, a heterocyclic amine, is a versatile building block in organic synthesis with significant applications in medicinal chemistry and polymer science.[1][2] Its structure, featuring a pyrrolidine (B122466) ring and a primary aminoethyl side chain, imparts unique chemical properties that make it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties, general synthetic and analytical methodologies, and key applications of this compound.

Core Physical and Chemical Properties

This compound is a clear, colorless to light brown liquid at room temperature with a characteristic amine-like odor.[1] It is hygroscopic and sensitive to air, necessitating proper storage under an inert atmosphere.[4] The compound is soluble in water.[1]

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄N₂ | [2][4][5] |

| Molecular Weight | 114.19 g/mol | [4][6] |

| Appearance | Clear colorless to light brown liquid | [1][2][4] |

| Boiling Point | 66-70 °C at 23 mmHg | [4][5] |

| Melting Point | 219 °C (decomposes) | [6] |

| Density | 0.901 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.468 | [4] |

| Flash Point | 47 °C (116.6 °F) - closed cup | [5] |

| pKa₁ | 6.56 (+2) | [6] |

| pKa₂ | 9.74 (+1) (at 30 °C) | [6] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 7154-73-6 | [2][4] |

| EC Number | 230-509-5 | |

| Beilstein Registry Number | 102978 | |

| PubChem CID | 1344 | [2] |

| SMILES | C1CCN(C1)CCN | |

| InChI | InChI=1S/C6H14N2/c7-3-6-8-4-1-2-5-8/h1-7H2 |

Chemical Reactivity and Stability

This compound exhibits typical reactivity for a primary and a tertiary amine. The primary amine group can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines.[7] The tertiary amine within the pyrrolidine ring can act as a base or a nucleophile. The compound is alkaline and can form salts with acids.[7] It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]

Experimental Protocols

Synthesis of this compound

The most common synthetic route to this compound is the alkylation of pyrrolidine with a suitable 2-aminoethylating agent. A general representation of this synthesis is depicted below.

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: Pyrrolidine, a suitable 2-aminoethylating agent (such as 2-chloroethylamine (B1212225) hydrochloride or 2-bromoethylamine (B90993) hydrobromide), a base (e.g., potassium carbonate, triethylamine) to neutralize the hydrohalic acid formed, and an appropriate solvent (e.g., acetonitrile, DMF) are combined in a reaction vessel.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature for a period of time to ensure complete reaction. The specific temperature and reaction time will depend on the reactivity of the chosen reagents and solvent.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. An aqueous workup is performed to remove inorganic salts and other water-soluble impurities. This may involve partitioning the mixture between water and a water-immiscible organic solvent.

-

Purification: The crude product is isolated from the organic layer, and purified, most commonly by fractional distillation under reduced pressure, to yield pure this compound.[1]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to determine the purity of the compound, while MS provides information about its molecular weight and fragmentation pattern, confirming its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure of the compound. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide unambiguous confirmation of the this compound structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for N-H stretching of the primary amine and C-N stretching of both the primary and tertiary amines would be expected.

Applications of this compound

The unique bifunctional nature of this compound makes it a valuable intermediate in several areas of chemical and pharmaceutical research.

Caption: Key application areas of this compound.

-

Pharmaceutical Synthesis: this compound is a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] The pyrrolidine moiety is a common scaffold in many biologically active compounds, and the aminoethyl side chain provides a reactive handle for further molecular elaboration.[8] It has been utilized in the development of compounds targeting neurological disorders.[2][3]

-

Polymer Chemistry: The difunctional nature of this compound allows it to act as a monomer in polymerization reactions.[1] It can be used in the synthesis of polyamides and polyurethanes, where the two amine groups can react with appropriate comonomers to form the polymer backbone.[1]

-

Ligand Synthesis for Coordination Chemistry: The nitrogen atoms in this compound can act as Lewis bases, making it an effective ligand for coordinating with metal ions. It has been used in the synthesis of coordination complexes, for instance with nickel(II), which have been studied for their structural and thermal properties.[4]

Safety and Handling

This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[8] It is harmful if swallowed or inhaled.[1] Therefore, it should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood. Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8] It is sensitive to air and moisture.[8]

Conclusion

This compound is a commercially available and highly valuable chemical intermediate. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an important tool for researchers and professionals in drug discovery, materials science, and chemical synthesis. While detailed experimental protocols are not always publicly accessible, the general methodologies for its synthesis and characterization are based on standard and well-understood laboratory techniques. The continued use of this compound as a building block is expected to contribute to the development of new pharmaceuticals and advanced materials.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 7154-73-6 [chemicalbook.com]

- 5. This compound | CAS#:7154-73-6 | Chemsrc [chemsrc.com]

- 6. This compound CAS#: 7154-73-6 [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Aminoethyl)pyrrolidine (CAS: 7154-73-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Aminoethyl)pyrrolidine, with the Chemical Abstracts Service (CAS) number 7154-73-6, is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry and materials science. Its structure, featuring a pyrrolidine (B122466) ring and a primary aminoethyl side chain, provides a unique combination of steric and electronic properties, making it a valuable scaffold for the synthesis of a wide range of biologically active molecules and coordination complexes. This technical guide provides a comprehensive overview of the characteristics of this compound, including its physicochemical properties, spectroscopic data, and key applications with detailed experimental insights.

Physicochemical and Spectroscopic Characteristics

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 7154-73-6 | [1][2] |

| Molecular Formula | C₆H₁₄N₂ | [1][2] |

| Molecular Weight | 114.19 g/mol | [1] |

| Appearance | Colorless to light brown liquid | [3][4] |

| Density | 0.901 g/mL at 25 °C | [1] |

| Boiling Point | 66-70 °C at 23 mmHg | [1] |

| Refractive Index (n20/D) | 1.468 | [1] |

| Flash Point | 47 °C (116.6 °F) - closed cup | [1] |

| Solubility | Soluble in water | [4] |

Spectroscopic Data

| Spectrum Type | Key Features |

| ¹H NMR (CDCl₃) | Signals corresponding to the pyrrolidine and ethylamine (B1201723) protons. |

| ¹³C NMR (CDCl₃) | Resonances for the four distinct carbon atoms of the pyrrolidine ring and the two carbons of the ethylamino side chain. |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 114, with a base peak at m/z 84.[2] |

| Infrared (IR) Spectrum | Characteristic peaks for N-H stretching and bending of the primary amine, and C-N stretching vibrations. |

Applications in Synthesis

This compound serves as a crucial starting material and intermediate in the synthesis of various compounds with significant biological and chemical properties.

Synthesis of Anticonvulsant Pyrrolidine-2,5-diones

Derivatives of this compound have been investigated for their potential as anticonvulsant agents. Specifically, it is used in the synthesis of 1,3-disubstituted pyrrolidine-2,5-diones.

A general procedure involves the cyclocondensation of appropriately substituted dicarboxylic acids with 1-(2-aminoethyl)-4-arylpiperazines at elevated temperatures.[3]

Dot Diagram: General Synthesis of Pyrrolidine-2,5-diones

Caption: Synthetic workflow for pyrrolidine-2,5-dione derivatives.

Several synthesized derivatives have shown promising anticonvulsant activity in preclinical models. The median effective dose (ED₅₀) is a common metric used to quantify this activity.

| Compound | Anticonvulsant Test | ED₅₀ (mg/kg) | Reference |

| N-[(4-phenylpiperazin-1-yl)-methyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione (9a) | MES (rats, p.o.) | 20.78 | [1] |

| N-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione (11i) | MES (mice, i.p.) | 132.13 | [1] |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | MES (mice, i.p.) | 68.30 | [5] |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | 6 Hz (32 mA) | 28.20 | [5] |

MES: Maximal Electroshock Seizure test; p.o.: oral administration; i.p.: intraperitoneal administration.

Ligand in Coordination Chemistry: Synthesis of Nickel(II) Complexes

This compound acts as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. This has been demonstrated in the synthesis of nickel(II) thiocyanate (B1210189) complexes.[6][7]

The synthesis of the trans isomer involves the reaction of nickel(II) thiocyanate with this compound in a suitable solvent. The specific conditions, such as solvent and temperature, can influence the resulting isomeric form (cis or trans).[6]

Dot Diagram: Synthesis of Nickel(II) Complex

Caption: Coordination of this compound to Nickel(II).

Modulation of Signaling Pathways

Derivatives of the pyrrolidine scaffold have been shown to modulate key signaling pathways implicated in inflammation and cellular stress responses, highlighting their potential as therapeutic agents.

Inhibition of Toll-like Receptor (TLR) Signaling

A derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), has been identified as an inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway.[2][8] This pathway is a critical component of the innate immune system and is involved in inflammatory responses. Mechanistic studies have revealed that FPP exerts its inhibitory effect by targeting TLR4 dimerization, a crucial step in the activation of downstream signaling.[8]

Dot Diagram: Inhibition of TLR4 Signaling by a Pyrrolidine Derivative

Caption: FPP inhibits LPS-induced TLR4 dimerization and downstream signaling.

The inhibition of TLR4 dimerization by FPP leads to the suppression of downstream signaling cascades, including the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3).[2] This results in a decrease in the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][9]

Modulation of the Keap1-Nrf2 Pathway

The pyrrolidine moiety is also found in inhibitors of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction.[10] The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. Inhibitors of the Keap1-Nrf2 interaction prevent this degradation, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes.

Dot Diagram: Keap1-Nrf2 Pathway Modulation by Pyrrolidine-Based Inhibitors

Caption: Pyrrolidine-based inhibitors disrupt Keap1-Nrf2 interaction, promoting antioxidant gene expression.

Safety and Handling

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Conclusion

This compound is a valuable and versatile chemical entity with demonstrated utility in the synthesis of compounds with significant therapeutic potential, particularly in the fields of neurology and immunology. Its ability to serve as a scaffold for anticonvulsant agents and as a ligand in coordination chemistry, coupled with the role of its derivatives in modulating critical signaling pathways, underscores its importance in modern drug discovery and materials science. This guide provides a foundational understanding of its properties and applications, intended to support further research and development efforts.

References

- 1. Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of new 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives and evaluation for their 5-HT1A and D2 receptor affinity and serotonin transporter inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HKU Scholars Hub: Syntheses, characterisation and solid state thermal studies of 1-(2-aminoethyl)piperidine (L), this compound (L′) and 4-(2-aminoethyl)morpholine (L″) complexes of nickel(II): X-ray single crystal structure analyses of trans-[NiL2(CH3CN)2](ClO4)2, trans-[NiL2(NCS)2] and trans-[NiL″2(NCS)2] [hub.hku.hk]

- 8. 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Suppresses Toll-Like Receptor 4 Dimerization Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppression of Toll-Like Receptor 4 Dimerization by 1-[5-Methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of potent Keap1-Nrf2 protein-protein interaction inhibitor based on molecular binding determinants analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Discovery of 1-(2-Aminoethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminoethyl)pyrrolidine, a versatile heterocyclic amine, has emerged as a significant building block in medicinal chemistry and materials science. First synthesized in the latter half of the 20th century, its unique structural motif, featuring a pyrrolidine (B122466) ring N-substituted with an aminoethyl group, imparts desirable physicochemical properties for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, discovery, and biological significance of this compound. It details established synthetic protocols, presents key quantitative data in a structured format, and explores the logical workflows and potential biological pathways associated with its derivatives.

Discovery and Significance

The discovery of this compound arose from systematic investigations into polyamine derivatives for applications in medicinal chemistry. The pyrrolidine moiety is a prevalent scaffold in numerous natural products and FDA-approved drugs, valued for its ability to introduce conformational rigidity and serve as a key pharmacophoric element. The incorporation of an aminoethyl side chain provides an additional site for chemical modification and interaction with biological targets. Consequently, this compound has become a crucial intermediate in the synthesis of compounds targeting a range of conditions, particularly neurological disorders.[1] Furthermore, its ability to act as a bidentate ligand has led to its use in the development of novel coordination complexes with interesting catalytic and material properties.

Synthetic Methodologies

The synthesis of this compound can be achieved through several routes, with the most common being the alkylation of pyrrolidine. Other multi-step methods have also been developed and patented, offering alternative pathways to this important intermediate.

Alkylation of Pyrrolidine

A primary and straightforward method for the synthesis of this compound involves the direct alkylation of pyrrolidine with a suitable 2-aminoethylating agent, such as 2-chloroethylamine (B1212225) hydrochloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated.

A detailed experimental protocol for a related N-alkylation of a pyrrolidine derivative is presented below to illustrate the general methodology.

Experimental Protocol: Synthesis of 2,2-Dimethylpyrrolidine (B1580570) (Illustrative)

This protocol describes the reduction of 5,5-dimethyl-2-pyrrolidone to 2,2-dimethylpyrrolidine using lithium aluminum hydride, as detailed in Organic Syntheses. While not the direct synthesis of this compound, it provides a comprehensive example of the experimental detail required for heterocyclic amine synthesis.[2]

-

Materials:

-

5,5-Dimethyl-2-pyrrolidone (0.8 mole)

-

Lithium aluminum hydride (1 mole)

-

Dry tetrahydrofuran (B95107) (THF) (600 ml)

-

Anhydrous ether

-

Ethyl acetate (B1210297)

-

6N Hydrochloric acid

-

12N Sodium hydroxide

-

Anhydrous potassium carbonate

-

-

Procedure:

-

A 3-liter, three-necked round-bottomed flask is equipped with a stirrer, dropping funnel, and reflux condenser.

-

38 g (1 mole) of lithium aluminum hydride and 400 ml of dry THF are added to the flask and refluxed with stirring for 15 minutes.

-

A solution of 90.5 g (0.8 mole) of 5,5-dimethyl-2-pyrrolidone in 200 ml of dry THF is added slowly to maintain a gentle reflux. The mixture is then refluxed for 8 hours.

-

The condenser is set for distillation, and about 450 ml of THF is distilled off.

-

The reaction mixture is cooled, and 300 ml of anhydrous ether is added slowly with vigorous stirring, followed by the cautious addition of 50 ml of ethyl acetate and then 500 ml of 6N hydrochloric acid.

-

The mixture is steam-distilled to remove any remaining volatile organics.

-

The flask contents are cooled and made strongly alkaline by the careful addition of 350 ml of 12N sodium hydroxide.

-

The alkaline mixture is steam-distilled until the distillate is no longer basic.

-

The 2,2-dimethylpyrrolidine is recovered from the distillate by either continuous ether extraction or by acidification with hydrochloric acid, evaporation to dryness, liberation of the free base with saturated sodium hydroxide, and subsequent ether extraction.

-

The combined ether extracts are dried over anhydrous potassium carbonate, and the solvent is removed by distillation to yield the product.

-

Quantitative Data for Synthesis Methods

| Method | Starting Materials | Reagents | Solvent | Yield | Purity | Reference |

| Alkylation (General) | Pyrrolidine, 2-Chloroethylamine HCl | Base (e.g., K₂CO₃) | DMF | Varies | ≥ 98% (GC) | [3] |

| Multi-step (Patent) | 1-Alkyl-2-pyrrolidone | NaBH₄, Halogenating agent, Alkoxide, Nitroethane, H₂/Pd(OH)₂ | Toluene, Ethanol | 15.12% (overall) | High | [4] |

| Multi-step (Patent) | N-methyl-2-cyanomethylene pyrrolidine | H₂, Catalyst (e.g., Raney Ni) | Methanol/Ammonia | 95% | >99% (GC) | [5][6] |

Multi-step Synthesis from N-Alkyl-2-pyrrolidones

Patented procedures describe the synthesis of N-alkyl-2-(2-aminoethyl)pyrrolidines starting from N-alkyl-2-pyrrolidones. These multi-step sequences involve reduction, halogenation, substitution, and subsequent reduction of a nitro group to the desired primary amine.[4]

Reductive Amination Routes

Reductive amination represents another viable, though less commonly cited, pathway to this compound and its derivatives. This method would typically involve the reaction of a suitable keto-aldehyde with an amine, followed by reduction.

Chemical and Physical Properties

This compound is a colorless to light brown liquid with a characteristic amine odor. Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol |

| Boiling Point | 66-70 °C at 23 mmHg |

| Density | 0.901 g/mL at 25 °C |

| Purity (Typical) | ≥ 98% (GC) |

Visualization of Synthetic and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis of this compound and its subsequent application in the development of bioactive compounds.

Caption: General synthetic scheme for this compound via alkylation.

Caption: Workflow for the development of bioactive compounds.

Biological Activity and Potential Signaling Pathways

Derivatives of this compound have shown promise in the treatment of neurological disorders. For instance, certain phenylpyrrolidine derivatives have been investigated for their cognitive-enhancing effects in the context of ischemic stroke.[7] One potential mechanism of action is the modulation of glutamate-induced excitotoxicity, a key pathological process in stroke and other neurodegenerative diseases. This can involve interaction with ionotropic glutamate (B1630785) receptors such as the AMPA receptor.

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could exert a neuroprotective effect.

Caption: Potential modulation of glutamate signaling by a this compound derivative.

Conclusion

This compound is a valuable and versatile chemical entity with established importance in both academic and industrial research. Its straightforward synthesis and the dual functionality of its structure make it an ideal starting material for the creation of diverse and complex molecules. The continued exploration of its derivatives, particularly in the realm of neuropharmacology, holds significant promise for the development of new therapeutic agents. This guide has provided a foundational overview of its synthesis and discovery, offering a solid starting point for researchers and professionals in the field. Further investigation into detailed, optimized synthetic protocols and the elucidation of specific biological mechanisms of its derivatives will undoubtedly expand its utility and impact.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KR101325589B1 - Process for the preparation of 1-alkyl-2-(2-aminoethyl)pyrrolidines - Google Patents [patents.google.com]

- 5. CN1621403A - 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof - Google Patents [patents.google.com]

- 6. CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Profile of 1-(2-Aminoethyl)pyrrolidine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Aminoethyl)pyrrolidine, a versatile heterocyclic building block.[1][2] The information presented is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a visual workflow for spectroscopic analysis.

Chemical and Physical Properties

This compound, with the chemical formula C₆H₁₄N₂ and a molecular weight of 114.19 g/mol , is a colorless to pale yellow liquid.[2][3] It is characterized by a distinct amine-like odor and is soluble in water.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7154-73-6 | [1][4] |

| Molecular Formula | C₆H₁₄N₂ | [1][4][5] |

| Molecular Weight | 114.19 g/mol | [4][5] |

| Boiling Point | 66-70 °C at 23 mmHg | [4] |

| Density | 0.901 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.468 | [1][4] |

| Flash Point | 47 °C (116.6 °F) - closed cup | [4] |

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectrum

The proton NMR spectrum of this compound is typically recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 2: ¹H NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (ppm) |

| A | 2.807 |

| B | 2.53 |

| C | 2.51 |

| D | 1.77 |

| E | 1.61 |

Data sourced from a 90 MHz spectrum in CDCl₃.[6][7]

¹³C NMR Spectrum

While specific peak data from the search results is limited, ¹³C NMR spectra for this compound are available and can be obtained from sources such as SpectraBase.[3][8]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorptions for N-H and C-N bonds.

Table 3: Key IR Absorptions for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 |

| C-H stretch (aliphatic) | 2850-3000 |

| N-H bend (amine) | 1590-1650 |

| C-N stretch | 1000-1250 |

Note: The exact peak positions can be found on various spectral databases. The techniques used for acquiring IR spectra include capillary cell (neat) and ATR-IR.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) |

| 114.0 | 3.2 |

| 85.0 | 6.3 |

| 84.0 | 100.0 |

| 70.0 | 3.9 |

| 56.0 | 4.4 |

| 55.0 | 13.7 |

| 42.0 | 29.8 |

| 30.0 | 10.3 |

Data obtained with a source temperature of 250 °C, a sample temperature of 180 °C, and at 75 eV.[5][6] The peak at m/z 114.0 corresponds to the molecular ion [M]⁺.[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound (approximately 0.04 ml) is dissolved in deuterated chloroform (CDCl₃, approximately 0.5 ml).[6][7]

-

Instrumentation: A standard NMR spectrometer, such as a Bruker AC-300 operating at 300 MHz for ¹H NMR, is used.[9]

-

Data Acquisition: The spectrum is acquired at room temperature (297K) with tetramethylsilane (TMS) as an internal reference standard.[9]

Infrared (IR) Spectroscopy

-

Neat (Capillary Cell): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film. The spectrum is then recorded using an FTIR spectrometer.[3]

-

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal (e.g., DuraSamplIR II). The spectrum is recorded using an instrument like a Bruker Tensor 27 FT-IR.[3]

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile liquids.

-

Ionization: Electron impact (EI) ionization is commonly used, with a standard energy of 75 eV.[5][6]

-

Analysis: The ions are separated by their mass-to-charge ratio in a mass analyzer. The detector records the abundance of each ion. The source temperature is maintained at approximately 250 °C and the sample temperature at 180 °C.[5][6]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | 7154-73-6 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 7154-73-6 [sigmaaldrich.com]

- 5. This compound(7154-73-6) MS [m.chemicalbook.com]

- 6. This compound(7154-73-6) 1H NMR spectrum [chemicalbook.com]

- 7. 1-(2-氨乙基)吡咯烷(7154-73-6)核磁图(1HNMR) [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

Navigating the Synthesis and Application of 1-(2-Aminoethyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Aminoethyl)pyrrolidine, a versatile heterocyclic building block. The document details its chemical identity, properties, and significant applications in synthetic chemistry, particularly in the development of novel therapeutics. While this guide focuses on the chemical synthesis and utility of this compound, it is important to note that publicly available quantitative data on its specific biological activities, such as efficacy, toxicity, and pharmacokinetic profiles, is limited. The primary role of this compound is as a precursor or intermediate in the synthesis of more complex, biologically active molecules.

Chemical Identity and Synonyms

This compound is a cyclic secondary amine that serves as a valuable scaffold in organic synthesis. Accurate identification is crucial for researchers, and this compound is known by several synonyms.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| Systematic Name | This compound |

| IUPAC Name | 2-(pyrrolidin-1-yl)ethan-1-amine[1][2] |

| Common Synonyms | N-(2-Aminoethyl)pyrrolidine[1][3][4], 1-Pyrrolidineethanamine[1][4][5], 2-(1-Pyrrolidinyl)ethylamine[3][4][5] |

| CAS Number | 7154-73-6[1][2][3][4][5] |

| Molecular Formula | C6H14N2[1][2][4][5] |

| Molecular Weight | 114.19 g/mol [1][2][4][5] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | Clear colorless to light brown liquid[3] |

| Boiling Point | 66-70 °C at 23 mmHg |

| Density | 0.901 g/mL at 25 °C |

| Refractive Index | n20/D 1.468 |

| Flash Point | 47 °C |

| Solubility | Miscible with water and most organic solvents. |

Applications in Synthesis

This compound is a key intermediate in the synthesis of a variety of more complex molecules, owing to its bifunctional nature, possessing both a secondary and a primary amine.

Pharmaceutical Synthesis

The pyrrolidine (B122466) moiety is a common feature in many biologically active compounds. This compound serves as a crucial starting material for the synthesis of molecules targeting a range of therapeutic areas, most notably neurological disorders.[6] For example, it is used in the creation of derivatives that have shown potential as anticonvulsant agents.

Coordination Chemistry

The nitrogen atoms in this compound can act as ligands, forming stable complexes with various metal ions. This property is exploited in the field of coordination chemistry to develop novel catalysts and materials. For instance, it has been used in the preparation of one-dimensional coordination polymers of nickel(II).[7]

General Synthetic Workflow

Below is a generalized workflow representing the synthesis of a derivative using this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and application of this compound are highly specific to the target molecule. Researchers are advised to consult the primary literature for protocols relevant to their specific synthetic targets. The following provides a generalized procedure for the acylation of this compound, a common reaction type for this intermediate.

General Protocol for N-Acylation:

-

Dissolution: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acylating Agent: Add the acylating agent (e.g., an acyl chloride or anhydride, 1.0-1.2 equivalents) dropwise to the cooled solution while stirring. A base (e.g., triethylamine, pyridine) may be added to scavenge the acid byproduct.

-

Reaction: Allow the reaction to warm to room temperature and stir for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

-

Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.

Signaling Pathways and Biological Activity

As an intermediate, this compound is not typically studied for its direct interaction with signaling pathways. The biological activity and mechanism of action are properties of the final drug molecules synthesized from it. For instance, derivatives of this compound have been investigated for their activity as sigma receptor ligands, but the specific signaling cascades are elucidated for the final compounds, not the pyrrolidine precursor itself. Therefore, diagrams of signaling pathways directly involving this compound are not applicable. Researchers interested in the biological effects of derivatives should consult studies pertaining to those specific molecules.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and specialty chemicals. Its utility as a building block is well-established. While a comprehensive biological profile of the compound itself is not widely documented, its importance in the pipeline of drug discovery and development is undeniable. This guide serves as a foundational resource for professionals working with this compound, providing key information on its identity, properties, and synthetic applications.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. KR101325589B1 - Process for the preparation of 1-alkyl-2-(2-aminoethyl)pyrrolidines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound 98 7154-73-6 [sigmaaldrich.com]

The Versatile Heterocyclic Building Block: A Technical Guide to 1-(2-Aminoethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminoethyl)pyrrolidine is a versatile bifunctional molecule that has garnered significant attention in medicinal chemistry and materials science. Its unique structure, incorporating both a secondary amine within the pyrrolidine (B122466) ring and a primary amine on the ethyl side chain, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the synthesis, chemical properties, and applications of this compound as a key heterocyclic building block. Particular focus is given to its role in the development of novel therapeutic agents, including anticonvulsants, with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials.[1] The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent scaffold in numerous biologically active molecules due to its ability to introduce three-dimensional complexity and serve as a key pharmacophoric element.[1] this compound (CAS No. 7154-73-6), also known as 2-pyrrolidinoethylamine, is a commercially available derivative that serves as a valuable intermediate in organic synthesis.[1] Its dual amine functionalities provide multiple reaction sites for elaboration, making it an ideal starting material for creating diverse molecular architectures.[2] This guide will explore the synthesis and utility of this important building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄N₂ | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| Appearance | Colorless to light brown liquid | [2] |

| Boiling Point | 66-70 °C at 23 mmHg | [1] |

| Density | 0.901 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.468 | [1] |

| CAS Number | 7154-73-6 | [1] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves a two-step process starting from pyrrolidine. The first step is the formation of the intermediate, 1-(2-chloroethyl)pyrrolidine (B1346828) hydrochloride, followed by amination.

Experimental Protocol: Synthesis of 1-(2-Chloroethyl)pyrrolidine Hydrochloride

This protocol is adapted from established procedures for the synthesis of N-(2-chloroethyl)amines.[3]

Materials:

-

Pyrrolidine

-

2-Chloroethanol

-

Toluene

-

Thionyl chloride

-

Anhydrous ethanol (B145695) (for recrystallization)

Procedure:

-

To a reaction flask, add 165 mL (2 mol) of pyrrolidine, 67 mL (1 mol) of 2-chloroethanol, and 200 mL of toluene.[4]

-

Heat the mixture to reflux and maintain for 3 hours.[4]

-

Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.[4]

-

Collect the solid by filtration and wash the filter cake with 20 mL of toluene.[4]

-

Control the temperature of the filtrate to approximately 75 °C and slowly add 200 mL of thionyl chloride dropwise.[4]

-

After the addition is complete, continue to reflux the mixture for 2 hours.[4]

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.[4]

-

Recrystallize the resulting residue from anhydrous ethanol to yield the white solid product, 1-(2-chloroethyl)pyrrolidine hydrochloride.[4] A yield of 62.3% has been reported for a similar procedure.[3]

Experimental Protocol: Synthesis of this compound from 1-(2-Chloroethyl)pyrrolidine Hydrochloride

This protocol describes a typical amination reaction.

Materials:

-

1-(2-Chloroethyl)pyrrolidine hydrochloride

-

Saturated methanolic ammonia (B1221849) solution

-

Autoclave

Procedure:

-

In a 1000 mL autoclave, place 0.5 mol of 1-(2-chloroethyl)pyrrolidine hydrochloride.[5]

-

Add 400 mL of a saturated methanolic ammonia solution.[5]

-

Seal the autoclave and stir the mixture at 20-30 °C for 4 hours.[5]

-

After the reaction is complete, carefully vent the autoclave and reclaim the ammonia and methanol.[5]

-

The resulting crude product is then purified by vacuum distillation to obtain this compound.[5] A yield of 90% has been reported for a similar N-methylated analog.[5]

The following diagram illustrates the synthetic workflow for this compound.

References

- 1. This compound 98 7154-73-6 [sigmaaldrich.com]

- 2. Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. CN1621403A - 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Basic Reactions and Reactivity of 1-(2-Aminoethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminoethyl)pyrrolidine is a versatile diamine building block incorporating both a primary and a tertiary amine, making it a valuable intermediate in the synthesis of a wide range of biologically active molecules and complex chemical structures. Its distinct nucleophilic centers allow for selective functionalization, leading to its use in pharmaceutical development, polymer chemistry, and as a ligand in coordination chemistry. This technical guide provides a comprehensive overview of the core reactions and reactivity of this compound, including detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows to support its application in research and development.

Introduction

This compound, also known as N-(2-aminoethyl)pyrrolidine, is a colorless to pale yellow liquid with a characteristic amine odor. Its structure, featuring a reactive primary amino group and a tertiary pyrrolidine (B122466) nitrogen, imparts a unique reactivity profile. This allows for a variety of chemical transformations, including acylation, alkylation, and condensation reactions, primarily at the more accessible and nucleophilic primary amine. The pyrrolidine ring also influences the molecule's steric and electronic properties, which can be leveraged in the design of targeted molecules. This guide will delve into the fundamental reactions of this compound, providing practical experimental details and data to facilitate its use in synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄N₂ | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| Appearance | Colorless to light brown liquid | [2] |

| Boiling Point | 66-70 °C at 23 mmHg | [2] |

| Density | 0.901 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.468 | [2] |

| CAS Number | 7154-73-6 | [1] |

Core Reactions and Reactivity

The reactivity of this compound is dominated by the nucleophilicity of its two nitrogen atoms. The primary amine is generally more reactive towards electrophiles due to less steric hindrance compared to the tertiary amine within the pyrrolidine ring.

Acylation Reactions

The primary amino group of this compound readily undergoes acylation with various acylating agents such as acid chlorides, anhydrides, and esters to form the corresponding amides.

A common acylation reaction is the acetylation of the primary amine. This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis of N-(2-(pyrrolidin-1-yl)ethyl)acetamide

-

Materials: this compound, Acetic Anhydride (B1165640), Methanol, 50 mM Ammonium (B1175870) Bicarbonate.

-

Procedure:

-

Prepare the acetylation reagent by mixing 20 µL of acetic anhydride with 60 µL of methanol.

-

Dissolve 1 nmol of this compound in 20 µL of 50 mM ammonium bicarbonate in a suitable reaction vessel.

-

Add 50 µL of the freshly prepared acetylation reagent to the solution of the amine.

-

Allow the reaction to proceed at room temperature for one hour.

-

After the reaction is complete, lyophilize the mixture to dryness to obtain the crude product.

-

Purify the product by an appropriate method, such as column chromatography, if necessary.[3]

-

The reaction with cyclic anhydrides, such as succinic anhydride, results in the ring-opening of the anhydride to form a carboxylic acid-functionalized amide. This functionality can be further utilized for conjugation or to modify the solubility of the molecule.[4]

Experimental Protocol: Synthesis of 4-oxo-4-((2-(pyrrolidin-1-yl)ethyl)amino)butanoic acid

-

Materials: this compound, Succinic Anhydride, Absolute Ethanol (B145695).

-

Procedure:

-

Dissolve succinic anhydride (0.001 mol) in 10 mL of absolute ethanol with stirring.

-

In a separate flask, dissolve this compound (0.001 mol) in 5 mL of absolute ethanol.

-

Add the solution of this compound to the succinic anhydride solution.

-

The reaction mixture is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the product.[5]

-

Alkylation and Reductive Amination

The primary amine of this compound can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones.

Reductive amination is a versatile method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines. The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120).[6]

Experimental Protocol: General Procedure for Reductive Amination

-

Materials: this compound, Aldehyde or Ketone, Sodium Triacetoxyborohydride (NaBH(OAc)₃), 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), Acetic Acid (optional).

-

Procedure:

-

To a solution of the aldehyde or ketone (1 equivalent) and this compound (1.05-1.1 equivalents) in DCE or THF, add sodium triacetoxyborohydride (1.4 equivalents).

-

For less reactive ketones, a catalytic amount of acetic acid may be added.

-

Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or GC-MS.

-

Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.[4][6]

-

Condensation Reactions: Schiff Base Formation

The primary amino group can condense with aldehydes and ketones to form Schiff bases (imines). These compounds are important intermediates in organic synthesis and can also act as ligands for metal complexes.

Experimental Protocol: Synthesis of a Schiff Base with Salicylaldehyde (B1680747)

-

Materials: This compound-2,5-dione (B1524253) derivative (prepared from this compound and succinic anhydride), Salicylaldehyde, Absolute Ethanol, Glacial Acetic Acid.

-

Procedure:

-

Dissolve the this compound-2,5-dione derivative (0.001 mol) in 17 mL of absolute ethanol with stirring.

-

In a separate flask, dissolve salicylaldehyde (0.001 mol) in 7 mL of absolute ethanol.

-

Add the salicylaldehyde solution to the amine solution.

-

Add three drops of glacial acetic acid to the mixture.

-

Heat the mixture with stirring under reflux at 85°C for 3 hours.

-

After cooling, the resulting solid product is collected by filtration, recrystallized from absolute ethanol, and dried.[5]

-

Quantitative Data Summary

The following tables summarize quantitative data for representative reactions of this compound and its derivatives.

Table 2: Acylation Reactions

| Acylating Agent | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Acetic Anhydride | N-(2-(pyrrolidin-1-yl)ethyl)acetamide | CH₃OH / (NH₄)HCO₃ | RT | 1 | - | [3] |

| Succinic Anhydride | 4-oxo-4-((2-(pyrrolidin-1-yl)ethyl)amino)butanoic acid | Absolute Ethanol | RT | - | 87.5 | [5] |

| Substituted Benzoic Acids | N-Substituted Benzamides | - | - | - | - | [7] |

Table 3: Alkylation and Condensation Reactions in the Synthesis of Piribedil

| Reaction Step | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Condensation | 1-(2-pyrimidinyl)piperazine, Piperonyl chloride, Triethylamine | Isopropanol | 50 | 2 | 63.9 | 99.98 (HPLC) | [8] |

| Condensation | Piperonyl piperazine (B1678402), 2-chloropyrimidine, Triethylamine | Isopropanol | 50 | 4 | - | - | [9] |

| One-pot Synthesis | Piperonyl cyclonene, Piperazine, Paraformaldehyde, HCl; then Dichloropyrimidine | - | - | - | 80 | 92 | [8] |

Spectroscopic Data

The following table provides representative ¹H and ¹³C NMR data for this compound and a derivative.

Table 4: NMR Spectroscopic Data (CDCl₃)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| This compound | 2.81 (t, 2H), 2.53 (t, 2H), 2.51 (m, 4H), 1.77 (m, 4H), 1.61 (s, 2H, -NH₂) | 58.7, 54.5, 41.9, 23.4 | [2][10] |

| N-(2-(pyrrolidin-1-yl)ethyl)benzamide | 7.8-7.4 (m, 5H, Ar-H), 6.8 (br s, 1H, NH), 3.6 (q, 2H), 2.7 (t, 2H), 2.6 (m, 4H), 1.8 (m, 4H) | 167.8 (C=O), 134.5, 131.3, 128.5, 126.9 (Ar-C), 56.5, 54.2, 38.1, 23.5 | [11] |

Applications in Drug Development and Catalysis

Synthesis of Piribedil

This compound is a key structural motif in various pharmacologically active compounds. A prominent example is its conceptual relationship to the synthesis of Piribedil, a dopamine (B1211576) agonist used in the treatment of Parkinson's disease. The synthesis of Piribedil involves the reaction of a piperazine derivative, which shares structural similarities with the aminoethylpyrrolidine moiety, with a pyrimidine (B1678525) derivative.[8][9]

The following diagram illustrates a typical laboratory workflow for the synthesis of Piribedil.

References

- 1. 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(7154-73-6) 1H NMR spectrum [chemicalbook.com]

- 3. ionsource.com [ionsource.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]

The Role of 1-(2-Aminoethyl)pyrrolidine in Coordination Chemistry: A Technical Guide

An in-depth exploration of the synthesis, structure, and applications of coordination complexes involving 1-(2-aminoethyl)pyrrolidine, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile bidentate ligand that has garnered significant interest in the field of coordination chemistry. Its structure, featuring a primary amine and a tertiary amine within a pyrrolidine (B122466) ring, allows it to form stable chelate complexes with a variety of metal ions. These complexes exhibit diverse structural geometries and properties, leading to their exploration in fields ranging from materials science to medicinal chemistry. This guide provides a comprehensive overview of the coordination chemistry of this compound, with a focus on its complexes with nickel, and delves into its potential applications, particularly in drug development.

Coordination Chemistry with Nickel(II)

This compound (L) readily forms coordination complexes with nickel(II) salts, giving rise to various isomeric and polymeric structures. The coordination typically occurs through the nitrogen atoms of the primary amino group and the pyrrolidine ring, forming a stable five-membered chelate ring.

Synthesis of Nickel(II) Complexes

The synthesis of nickel(II) complexes with this compound is generally achieved through the reaction of a nickel(II) salt with the ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and solvent polarity, can influence the geometry of the resulting complex.

A notable example is the synthesis of the isomeric complexes trans-[NiL₂(NCS)₂] (violet) and cis-[NiL₂(NCS)₂] (blue)[1]. The synthesis of these isomers can be directed by the choice of solvent and reaction temperature.

Materials:

-

Nickel(II) thiocyanate (B1210189) (Ni(NCS)₂)

-

This compound (L)

-

Methanol

-

n-Butanol

Procedure for trans-[NiL₂(NCS)₂]:

-

Dissolve Ni(NCS)₂ in methanol.

-

Add a methanolic solution of this compound to the nickel salt solution in a 1:2 molar ratio.

-

Stir the reaction mixture at room temperature.

-

Allow the solution to stand for slow evaporation.

-

Violet crystals of the trans isomer will form.

Procedure for cis-[NiL₂(NCS)₂]:

-

Dissolve Ni(NCS)₂ in n-butanol at an elevated temperature.

-

Add a solution of this compound in n-butanol to the hot nickel salt solution in a 1:2 molar ratio.

-

Allow the solution to cool slowly to room temperature.

-

Blue crystals of the cis isomer will precipitate.

Structural Characterization of Nickel(II) Complexes

The geometry of the resulting nickel(II) complexes can be elucidated using single-crystal X-ray diffraction. Both the cis and trans isomers of [NiL₂(NCS)₂] exhibit a distorted octahedral geometry around the nickel(II) center[1].

Table 1: Selected Crystallographic Data for cis- and trans-[Ni(this compound)₂(NCS)₂]

| Parameter | trans-[NiL₂(NCS)₂] | cis-[NiL₂(NCS)₂] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Ni-N(pyrrolidine) (Å) | 2.135(2) | 2.103(3) - 2.113(3) |

| Ni-N(aminoethyl) (Å) | 2.085(2) | 2.094(3) - 2.100(3) |

| Ni-N(NCS) (Å) | 2.091(2) | 2.098(3) - 2.118(3) |

| N-Ni-N (chelate) (°) | 82.5(1) | 82.6(1) - 83.1(1) |

Note: The data presented here are representative values and should be referenced from the original publication for precise figures.

Thermal Analysis of Nickel(II) Complexes

Thermal analysis, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), provides insights into the stability and decomposition pathways of the coordination complexes. Studies on various nickel(II) complexes with this compound have shown that the thermal stability is influenced by the counter-anions and the coordination geometry. Some complexes exhibit thermochromism, changing color upon heating due to processes like deaquation-anation or conformational changes.

One-Dimensional Coordination Polymer of Nickel(II)

This compound can also act as a ligand in the formation of coordination polymers. An example is the one-dimensional coordination polymer of nickel(II), [(μN,S-NCS)₂{Ni(ampy)}]n (where ampy = this compound). In this structure, each nickel(II) center is in a distorted octahedral environment, coordinated by one this compound ligand and four bridging thiocyanato ligands. Magnetic susceptibility measurements have indicated ferromagnetic coupling between the nickel(II) centers in this polymer.

Coordination Chemistry with Other Metals

While nickel(II) complexes have been extensively studied, this compound also forms complexes with other transition metals such as copper(II), cobalt(II), and zinc(II). The coordination behavior and resulting geometries are dependent on the specific metal ion and reaction conditions. Further research into these complexes could reveal interesting magnetic, catalytic, or biological properties.

Applications in Drug Development

The pyrrolidine scaffold is a key structural motif in many biologically active compounds and approved drugs, particularly those targeting the central nervous system[2][3]. This compound serves as a valuable building block in the synthesis of pharmaceuticals, especially for neurological disorders[4]. The ability of its coordination complexes to introduce specific three-dimensional structures and electronic properties makes them intriguing candidates for drug discovery.

While specific signaling pathways for coordination complexes of this compound are not yet extensively documented, the general strategy involves using the metal complex to deliver the bioactive pyrrolidine moiety to a biological target or utilizing the unique properties of the complex itself for therapeutic intervention. The potential biological activities of such complexes warrant further investigation.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the synthesis and characterization processes, the following diagrams illustrate the key workflows.

Caption: Workflow for the synthesis and characterization of nickel(II) complexes.

Caption: Relationship between ligand, metal ion, and complex properties.

Conclusion

This compound is a ligand of considerable importance in coordination chemistry, offering access to a range of metal complexes with interesting structural and physical properties. The well-characterized nickel(II) complexes serve as a foundation for further exploration into the coordination chemistry of this ligand with other metals. The established role of the pyrrolidine motif in medicinal chemistry suggests that the coordination complexes of this compound are promising candidates for future research in drug discovery and development, opening avenues for novel therapeutic agents with unique mechanisms of action. Further detailed investigation into their biological activities and mechanisms is a critical next step in realizing their full potential.

References

- 1. A 1D thiocyanato bridge nickel(II) system: crystal structure and magnetic property - Publications of the IAS Fellows [repository.ias.ac.in]

- 2. Crystal structure and magnetic interactions in nickel(II) dibridged complexes formed by two azide groups or by both phenolate oxygen-azide, -thiocyanate, -carboxylate, or -cyanate groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structure and magnetic behaviour of a new kind of one-dimensional nickel(II) thiocyanate compound [{NiL(SCN)(µ-SCN)}][L = bis(3-aminopropyl)methylamine] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

Methodological & Application

Synthesis of Bioactive Molecules Using 1-(2-Aminoethyl)pyrrolidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 1-(2-Aminoethyl)pyrrolidine as a key chemical building block. This versatile scaffold is instrumental in the development of pharmaceuticals, particularly those targeting neurological disorders.[1] The protocols and data presented herein are intended to guide researchers in the synthesis and evaluation of novel compounds for drug discovery programs.

Application Note 1: Synthesis of Non-Imidazole Histamine (B1213489) H₃ Receptor Antagonists

Background: The histamine H₃ receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters, including dopamine, acetylcholine, and serotonin.[2] Antagonists of the H₃ receptor have therapeutic potential for treating a range of neurological conditions, such as cognitive disorders, sleep-wake disorders, and attention deficit hyperactivity disorder (ADHD). The this compound moiety serves as a valuable scaffold for a class of potent, non-imidazole H₃ antagonists.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the binding affinity of a series of N-substituted pyrrolidine (B122466) derivatives at the rat histamine H₃ receptor. The core structure was synthesized from this compound, followed by acylation with various carboxylic acids.

| Compound ID | R Group (Acyl Moiety) | H₃ Receptor Affinity (Ki, nM) |

| 1 | Phenyl | 1500 |

| 2 | 4-Chlorophenyl | 220 |

| 3 | 4-Methoxyphenyl | 1000 |

| 4 | 4-(Trifluoromethyl)phenyl | 150 |

| 5 | 1-Naphthyl | 30 |

| 6 | 2-Naphthyl | 10 |

| 7 | 4-Biphenyl | 8 |

| 8 | 4'-(Trifluoromethyl)-4-biphenyl | 5 |

Data synthesized from Vasudevan, A., et al. Bioorganic & Medicinal Chemistry Letters, 2002.

Experimental Protocol: Synthesis of N-(2-(Pyrrolidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide (Compound 4)

This protocol describes a representative synthesis via acylation of the primary amine of this compound.

Materials:

-

This compound (CAS: 7154-73-6)

-

4-(Trifluoromethyl)benzoyl chloride

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and Hexanes for chromatography

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of 4-(trifluoromethyl)benzoyl chloride (1.1 eq) in DCM dropwise over 15 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the title compound as a solid.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization: Histamine H₃ Receptor Signaling Pathway

The H₃ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Antagonism of this receptor blocks the downstream inhibitory signaling, leading to an increase in neurotransmitter release.

Caption: H₃ Receptor antagonist blocks inhibitory signaling pathways.

Application Note 2: Synthesis of a Precursor for Dopamine D₂ Receptor Ligands

Background: Dopamine D₂ receptor antagonists are crucial therapeutics for managing psychosis and schizophrenia.[2] A key structural motif in many D₂ antagonists, such as Raclopride, is the (S)-N-((1-ethyl-2-pyrrolidinyl)methyl) moiety. This chiral amine is commonly prepared from (S)-2-(aminomethyl)-1-ethylpyrrolidine, which can be synthesized from this compound. This note details the synthesis of a key benzamide (B126) intermediate for D₂ receptor ligands.

Experimental Protocol: Synthesis of (S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3-dimethoxy-5-bromobenzamide

This protocol outlines a two-step process: 1) N-ethylation of the pyrrolidine nitrogen and 2) subsequent amidation. (Note: For a stereospecific synthesis, a chiral starting material or resolution step would be required. This protocol describes the racemic synthesis for general methodology).

Step 1: Synthesis of 1-Ethyl-N-(pyrrolidin-2-ylmethyl)amine

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.

-

Reductive Amination: Add acetaldehyde (B116499) (1.1 eq) to the solution, followed by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) in portions at 0 °C.

-

Reaction Progression: Allow the mixture to stir at room temperature overnight.

-

Work-up and Purification: Quench the reaction carefully with water. Adjust the pH to be basic and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic phase and concentrate it. Purify the resulting amine by distillation or column chromatography.

Step 2: Synthesis of the Final Benzamide

-

Acid Chloride Formation: In a separate flask, dissolve 5-bromo-2,3-dimethoxybenzoic acid (1.0 eq) in toluene. Add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Heat the mixture at 60 °C for 1 hour. Evaporate the solvent to obtain the crude acid chloride.[3]

-

Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the (S)-2-(aminomethyl)-1-ethylpyrrolidine (prepared in Step 1, 1.1 eq) in anhydrous DCM.[4][5]

-

Reaction: Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to stir at room temperature for 4 hours.[3]

-

Work-up: Wash the reaction mixture with 1 N NaOH solution, followed by water.

-

Extraction and Purification: Extract the aqueous layers with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the final product by recrystallization or silica gel chromatography.[3]

Quantitative Data: Biological Activity of Related D₂ Ligands

The following table presents binding affinities for representative D₂ receptor ligands featuring the N-substituted pyrrolidinylmethyl benzamide scaffold.

| Compound | Receptor | Binding Affinity (Ki, nM) |

| Raclopride | D₂ | 1.8 |

| Raclopride | D₃ | 3.5 |

| Epidepride | D₂ | 0.026 |

Data compiled from medicinal chemistry literature.

Visualization: Drug Discovery and Development Workflow

This diagram illustrates the general workflow from initial synthesis to the evaluation of a new chemical entity (NCE).

Caption: General workflow for synthesis and evaluation of new chemical entities.

References

Application Notes and Protocols for "1-(2-Aminoethyl)pyrrolidine" as a Ligand in Novel Materials Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-(2-Aminoethyl)pyrrolidine as a versatile ligand in the development of novel materials, particularly in the realm of coordination chemistry and catalysis. The following sections detail the synthesis of Schiff base ligands derived from this compound, the subsequent formation of transition metal complexes, their characterization, and a protocol for a potential catalytic application.

Overview of this compound as a Ligand

This compound is a valuable bifunctional molecule featuring a pyrrolidine (B122466) ring and a primary aminoethyl group. This structure allows for its use as a versatile building block in the synthesis of more complex molecules and as an effective ligand for coordinating with metal ions.[1] Its ability to form stable complexes with various transition metals has led to the development of novel materials with potential applications in catalysis and materials science.[2]